molecular formula C12H18N2O3 B1394066 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid CAS No. 1287218-26-1

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid

Cat. No.: B1394066
CAS No.: 1287218-26-1
M. Wt: 238.28 g/mol
InChI Key: SKPDSLXPPAJQEY-UHFFFAOYSA-N
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Description

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a dimethylamino butoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a methyl group attached to the pyridine ring using strong oxidizing agents like potassium permanganate.

    Attachment of the Dimethylamino Butoxy Side Chain: This step involves the nucleophilic substitution reaction where a dimethylamino butanol reacts with a halogenated pyridine derivative under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the dimethylamino butoxy side chain.

    4-(Dimethylamino)butoxybenzene: Contains a benzene ring instead of a pyridine ring.

    6-Methoxypyridine-2-carboxylic acid: Contains a methoxy group instead of a dimethylamino butoxy group.

Uniqueness: 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid is unique due to the presence of both the dimethylamino butoxy side chain and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[4-(dimethylamino)butoxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-14(2)8-3-4-9-17-11-7-5-6-10(13-11)12(15)16/h5-7H,3-4,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPDSLXPPAJQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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